Chemical structure and physical properties of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid
Chemical structure and physical properties of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid
An In-Depth Technical Guide to 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a fluorinated derivative of the biologically significant benzofuran scaffold. Although direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to project its chemical structure, physicochemical properties, and potential therapeutic applications. A plausible synthetic route is detailed, alongside predicted spectroscopic data to aid in its identification and characterization. Furthermore, potential biological activities are discussed, with a focus on anti-inflammatory and metabolic disease applications, reflecting the known pharmacology of the benzofuran-3-yl-acetic acid class. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a robust theoretical foundation for the synthesis and investigation of this novel compound.
Introduction: The Benzofuran Scaffold and the Role of Fluorine in Drug Design
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of therapeutic importance.[1] The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2][3][4] The acetic acid moiety at the 3-position of the benzofuran ring is a key feature of several compounds with potent biological effects, such as acting as G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes.[5][6][7]
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[8] Halogenation of the benzofuran ring, in particular, has been shown to significantly increase the anticancer activities of some derivatives.[9] This guide focuses on the 4,7-difluoro substituted analogue of benzofuran-3-yl-acetic acid, a compound poised to leverage the benefits of both the core scaffold and fluorine substitution.
Chemical Structure and Properties
The chemical structure of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid consists of a central benzofuran ring system with fluorine atoms at the 4 and 7 positions and an acetic acid group attached to the 3-position of the furan ring.
Key Structural Features:
-
Benzofuran Core: A bicyclic aromatic system composed of a fused benzene and furan ring, providing a rigid and planar scaffold.
-
Acetic Acid Moiety: The carboxylic acid group at the 3-position is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets.
-
Difluoro Substitution: The two fluorine atoms on the benzene ring are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of fluorine will lower the pKa of the carboxylic acid and affect the electron density of the aromatic system.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₆F₂O₃ | Based on the chemical structure. |
| Molecular Weight | 212.15 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~2.5 | Estimated based on the increased lipophilicity from the two fluorine atoms compared to the parent compound, balanced by the hydrophilic carboxylic acid. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 3 | From the furan oxygen and the two oxygen atoms of the carboxylic acid. |
| pKa | ~3.5 - 4.0 | The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid compared to unsubstituted benzofuran acetic acid. |
Synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid
While a specific synthesis for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid has not been reported, a plausible and efficient route can be designed based on established methods for constructing the benzofuran-3-yl-acetic acid scaffold. A common strategy involves the cyclization of a suitably substituted phenol. The proposed synthesis commences with the commercially available 2,5-difluorophenol.[10][11][12]
Proposed Synthetic Pathway
Figure 1: Proposed synthetic workflow for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of Ethyl 2-(2,5-difluorophenoxy)acetate:
-
To a solution of 2,5-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise.
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(2,5-difluorophenoxy)acetate.
-
-
Fries Rearrangement to form 1-(4,7-Difluoro-1-benzofuran-3-yl)ethan-1-one:
-
This step is a proposed intramolecular acylation and cyclization. The conditions would need to be optimized.
-
To a solution of ethyl 2-(2,5-difluorophenoxy)acetate (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid such as aluminum chloride (AlCl₃) (2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as required, monitoring for the formation of the benzofuran ring.
-
Upon completion, quench the reaction by pouring it onto ice-water with concentrated HCl.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate.
-
Purify the resulting ketone by column chromatography.
-
Alternative cyclization methods such as those involving palladium-catalyzed reactions (e.g., Heck or Sonogashira coupling followed by cyclization) could also be explored.[13][14][15][16][17][18][19][20]
-
-
Willgerodt-Kindler Reaction and Hydrolysis:
-
A mixture of 1-(4,7-Difluoro-1-benzofuran-3-yl)ethan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux.
-
After the reaction is complete (monitored by TLC), the mixture is cooled.
-
The resulting thiomorpholide is hydrolyzed by adding a solution of aqueous sodium hydroxide and refluxing until the evolution of ammonia ceases.
-
The reaction mixture is cooled, diluted with water, and washed with ether to remove neutral impurities.
-
The aqueous layer is acidified with concentrated HCl to precipitate the desired 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.
-
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted for 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid and would be crucial for its characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.0-7.5 ppm (multiplets, 3H): Aromatic protons on the benzofuran ring system. The specific chemical shifts and coupling patterns will be influenced by the fluorine substituents.[21] The proton at position 2 of the furan ring will likely appear as a singlet or a narrow triplet due to coupling with the methylene protons. The protons at positions 5 and 6 will show complex splitting due to H-H and H-F couplings.
-
δ ~3.7 ppm (singlet or doublet, 2H): Methylene protons (-CH₂-) of the acetic acid side chain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~110-160 ppm: Aromatic and furan carbons. The carbons directly bonded to fluorine (C4 and C7) will appear as doublets with large C-F coupling constants. Other carbons in the aromatic ring will also show smaller C-F couplings.[22]
-
δ ~30-35 ppm: Methylene carbon (-CH₂-).
-
-
¹⁹F NMR (Fluorine-19 Nuclear magnetic resonance):
-
Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 7. The chemical shifts will be in the typical range for aryl fluorides.[23][24] F-F coupling may be observed between the F at position 4 and the F at position 7, though this through-space coupling might be small.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 212, corresponding to the molecular weight of the compound.
-
Fragmentation: A characteristic loss of 45 Da (-COOH) to give a fragment at m/z = 167 is expected. Further fragmentation of the benzofuran ring system may also be observed. The mass spectra of fluorinated compounds can be complex, but the isotopic pattern will be characteristic.[25][26][27][28]
-
Potential Biological Activity and Applications
Benzofuran derivatives are known to possess a wide range of biological activities.[1][2][3][4] Given the structural features of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, several potential therapeutic applications can be hypothesized.
Anti-inflammatory Activity
Many arylalkanoic acids, including derivatives of benzofuran acetic acid, exhibit anti-inflammatory properties.[29][30][31][32] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The presence of fluorine atoms may enhance this activity.[33][34]
GPR40/FFA1 Agonism
Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent and selective agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[5][35][6][7][36] GPR40 is primarily expressed in pancreatic β-cells and mediates glucose-dependent insulin secretion. Agonists of this receptor are being investigated as potential treatments for type 2 diabetes. The structural similarity of the target compound to known GPR40 agonists suggests it may also exhibit activity at this receptor.
Figure 2: Potential mechanism of action as a GPR40 agonist in pancreatic β-cells.
Protocol for Biological Evaluation: In Vitro Anti-inflammatory Assay
To assess the potential anti-inflammatory activity of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed.[33]
Objective: To determine the effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for each parameter.
-
Conclusion
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid represents a novel and synthetically accessible derivative within a pharmacologically significant class of compounds. Based on the established biological activities of related benzofurans and the known effects of fluorination, this compound is a promising candidate for investigation as an anti-inflammatory agent and potentially as a modulator of metabolic pathways through receptors such as GPR40. The proposed synthetic route and predicted spectroscopic data provide a solid foundation for its synthesis and characterization. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this intriguing molecule.
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